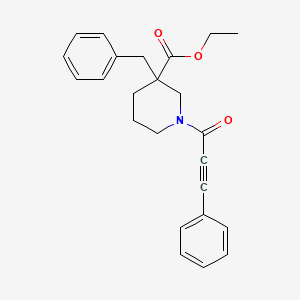![molecular formula C24H22Cl2N2O B6130236 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B6130236.png)
1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a diphenylethanone moiety
準備方法
The synthesis of 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 3,4-dichloroaniline and diphenylacetyl chloride.
Formation of Piperazine Derivative: The 3,4-dichloroaniline is reacted with piperazine to form 1-(3,4-dichlorophenyl)piperazine.
Acylation Reaction: The 1-(3,4-dichlorophenyl)piperazine is then acylated with diphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions.
科学的研究の応用
1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
類似化合物との比較
1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)piperazine: This compound lacks the diphenylethanone moiety and has different chemical and biological properties.
1-(4-Chlorophenyl)piperazine: This compound has a single chlorine atom on the phenyl ring and exhibits distinct reactivity and applications.
Aripiprazole: A well-known antipsychotic drug that contains a piperazine ring but has a different overall structure and pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazine and diphenylethanone moieties, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
1-[4-(3,4-dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O/c25-21-12-11-20(17-22(21)26)27-13-15-28(16-14-27)24(29)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDUYJCKORBRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(allylamino)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6130154.png)
![1-[2-(Benzylamino)ethylamino]propan-2-ol;dihydrochloride](/img/structure/B6130162.png)
![1-Acetyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B6130167.png)
![3-Pyridin-3-yl-1-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]propan-1-one](/img/structure/B6130181.png)
![N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide](/img/structure/B6130200.png)
![3-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID](/img/structure/B6130205.png)
![methyl 4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoate](/img/structure/B6130210.png)
![methyl 4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)benzoate](/img/structure/B6130217.png)
![1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6130222.png)
![3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6130241.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6130246.png)
![2-[2-(2-nitrophenyl)carbonohydrazonoyl]phenol](/img/structure/B6130252.png)

![3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6130264.png)
